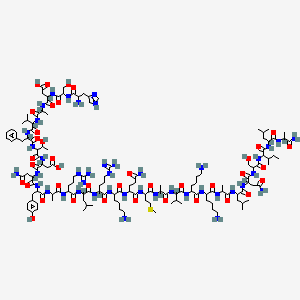

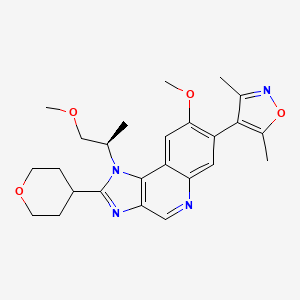

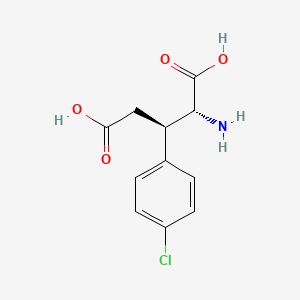

![molecular formula C10H11BrN4Na2O11P2 B1139564 Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 102185-44-4](/img/structure/B1139564.png)

Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trisodium salts, including variants similar to our compound of interest, involves reactions of sodium compounds with various phosphorus acids. An example is the preparation of trisodium salts from sodium dimethylamido-O-(2-cyanoethyl)phosphate with O-alkyl-, and O-arylphosphonic acids. This method and the resulting salts' structures are confirmed using techniques such as IR, 1H NMR, and 31P NMR spectra, showcasing the foundational approach to synthesizing phosphorus derivatives with detailed structural confirmation (Gregáň et al., 1996).

Molecular Structure Analysis

The molecular structure of phosphorus derivatives, similar to our compound, is characterized using various spectroscopic methods. The structure determination involves NMR and IR spectroscopy, which reveal details about the molecule's framework and the positions of specific functional groups. This detailed structural analysis is crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Phosphorus compounds participate in a wide range of chemical reactions, including nucleophilic substitutions and the formation of bonds with other elements. For instance, the reaction of phosphorus salts with alkyl or aryl groups leads to the formation of monosubstituted diphosphonic acids, which are useful for studying antiviral and cytostatic activities (Gregáň et al., 1996). These reactions highlight the chemical versatility and potential applications of phosphorus derivatives in research and development.

Physical Properties Analysis

The physical properties of phosphorus derivatives, such as solubility, phase behavior, and thermal stability, are influenced by their molecular structure. While specific data on our compound may not be readily available, similar phosphorus compounds demonstrate unique physical properties that make them suitable for various applications, including materials science and catalysis. For example, the synthesis of novel electrolyte additives for lithium-ion batteries showcases the importance of understanding the physical properties of these compounds (Feng et al., 2008).

Chemical Properties Analysis

The chemical properties of phosphorus derivatives are defined by their reactivity towards other chemical species. This includes their role in forming stable complexes with metals, their behavior as ligands, and their potential as catalysts in organic synthesis. The exploration of phosphorus compounds in catalytic applications and their interaction with various substrates provides insight into their chemical versatility and potential for innovation in chemistry (Minyaev et al., 2018).

Wissenschaftliche Forschungsanwendungen

Structural and Synthesis Studies

Research into the structure and synthesis of trisodium salts of various diphosphonic acids has contributed to understanding the antiviral and cytostatic activity of phosphorus derivatives of purine and pyrimidine bases. Studies by Gregáň et al. (1996, 2008) have focused on preparing trisodium salts of O-methyl, O-butyl, O-phenyl, and O-(4-nitrophenyl) diphosphonic acids, providing insights into their structural basis and potential applications in studying antiviral and cytostatic activities (Gregáň et al., 1996; Gregáň et al., 2008).

Biological Activity and Mechanistic Insights

In the realm of pharmacokinetics and drug development, Jia et al. (2016) have established a sensitive and specific LC-MS/MS method for the simultaneous quantification of IMM-H007 and its major metabolites, offering a framework for understanding the biological activity and metabolic pathways of novel therapeutic agents (Jia et al., 2016).

Environmental and Material Applications

The use of trisodium phosphate (TSP) as a base solvent for CO2 capture from flue gas, and its combination with various amines to improve absorption performance, showcases its potential in environmental applications. Ramezani et al. (2017) demonstrated that certain blends of TSP with amines like potassium lysinate exhibit superior CO2 solubility and absorption rates, highlighting the compound's utility in greenhouse gas control (Ramezani et al., 2017).

Antimicrobial and Antifungal Effects

The antimicrobial properties of TSP have been explored in various studies, including its effectiveness against biofilm and planktonic cells of pathogens such as Campylobacter jejuni and Salmonella typhimurium. Somers et al. (1994) and Cai et al. (2015) have reported on TSP's capability to reduce bacterial populations on food products, emphasizing its potential in food safety and preservation (Somers et al., 1994; Cai et al., 2015).

Electrochemistry and Battery Technology

The role of trisodium phosphate derivatives in enhancing the electronic and ionic conductivities of cathode electrolyte interphases in high-voltage lithium-ion batteries has been investigated, offering promising avenues for improving battery performance and stability (Liang et al., 2019).

Eigenschaften

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O11P2.3Na/c11-10-14-4-7(12-2-13-8(4)18)15(10)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,12,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUUIWRDDTZJRW-CYCLDIHTSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN4Na3O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 136265299 | |

CAS RN |

102185-44-4 |

Source

|

| Record name | 8-Bromoinosine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

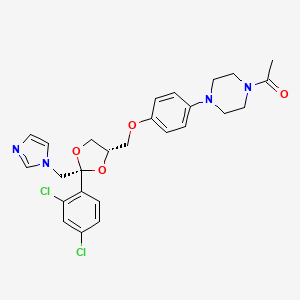

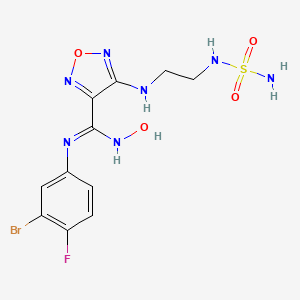

![[Orn8]-Urotensin II](/img/structure/B1139498.png)